Géninthiocine

Vue d'ensemble

Description

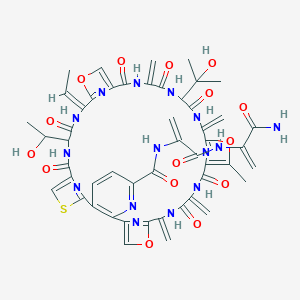

Geninthiocin is a thiopeptide antibiotic characterized by a 35-membered macrocyclic core moiety. It is known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae . Thiopeptides like geninthiocin are ribosomally synthesized and post-translationally modified peptides, widely distributed in various genera such as Streptomyces, Nocardia, and Micrococcus .

Applications De Recherche Scientifique

Geninthiocin has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Geninthiocin is a novel thiopeptide antibacterial compound derived from marine Streptomyces species . It has exhibited potent in vitro activity against gram-positive bacteria including Staphylococcus aureus , Bacillus subtilis , Mycobacterium smegmatis , and Micrococcus luteus . These bacteria are the primary targets of Geninthiocin.

Mode of Action

It is known that thiopeptides, the class of antibiotics to which geninthiocin belongs, act by binding tightly to the prokaryotic ribosome and inhibiting translation . Geninthiocin is also known as an activating agent for transcription of the tip A promoter in streptomycetes .

Biochemical Pathways

As a thiopeptide, it is known to inhibit protein synthesis in bacteria, which can disrupt numerous downstream cellular processes .

Result of Action

The result of Geninthiocin’s action is the inhibition of growth in targeted gram-positive bacteria. By binding to the prokaryotic ribosome and inhibiting protein synthesis, Geninthiocin disrupts essential cellular processes, leading to the death of the bacteria .

Analyse Biochimique

Biochemical Properties

Geninthiocin interacts with various biomolecules in biochemical reactions. It is a member of the ribosomally synthesized and post-translationally modified peptide family of natural products . Geninthiocin is characterized by a highly modified macrocycle possessing a central pyridine, hydroxypyridine, or dehydropiperidine .

Cellular Effects

Geninthiocin has significant effects on various types of cells and cellular processes. It exhibits potent activity against Gram-positive bacteria including Staphylococcus aureus, Bacillus subtilis, Mycobacterium smegmatis, and Micrococcus luteus . It also shows cytotoxicity against A549 human lung carcinoma cells .

Molecular Mechanism

The molecular mechanism of Geninthiocin’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Geninthiocin vary with different dosages in animal models. While specific dosage effects have not been reported, Geninthiocin has shown promising results in preliminary studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Geninthiocin is typically isolated from soil-derived Streptomyces species using the one strain-many compounds (OSMAC) strategy . The structures and absolute configurations of geninthiocin derivatives are elucidated through extensive spectroscopic analyses and Marfey’s method .

Industrial Production Methods: Industrial production of geninthiocin involves the cultivation of Streptomyces species under controlled conditions to optimize the yield of the compound. The fermentation process is followed by extraction and purification steps to isolate geninthiocin and its derivatives .

Analyse Des Réactions Chimiques

Types of Reactions: Geninthiocin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various geninthiocin derivatives with modified tail moieties, such as geninthiocins C and D .

Comparaison Avec Des Composés Similaires

Thiostrepton: A thiopeptide with a 26-membered macrocyclic core, used as a veterinary antibiotic.

Nosiheptide: Another 26-membered thiopeptide, known for its use as an animal feed additive.

Berninamycin: A 35-membered thiopeptide similar to geninthiocin, with variations in amino acid substitutions.

Uniqueness: Geninthiocin is unique due to its specific amino acid substitutions, which confer distinct biological activities compared to other thiopeptides. Its potent activity against Gram-positive bacteria and its antiviral properties make it a valuable compound for further research and development .

Propriétés

IUPAC Name |

(17E)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H49N15O15S/c1-12-27-48-61-30(16-79-48)41(72)54-21(5)39(70)65-35(50(10,11)77)45(76)57-23(7)47-64-33(25(9)80-47)44(75)55-20(4)38(69)56-22(6)46-60-29(15-78-46)34-26(49-62-31(17-81-49)42(73)63-32(24(8)66)43(74)59-27)13-14-28(58-34)40(71)53-19(3)37(68)52-18(2)36(51)67/h12-17,24,32,35,66,77H,2-7H2,1,8-11H3,(H2,51,67)(H,52,68)(H,53,71)(H,54,72)(H,55,75)(H,56,69)(H,57,76)(H,59,74)(H,63,73)(H,65,70)/b27-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUIXQXFKIJDIV-KKMKTNMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H49N15O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1132.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158792-27-9 | |

| Record name | Geninthiocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

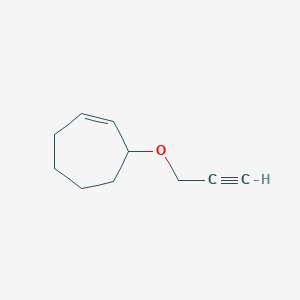

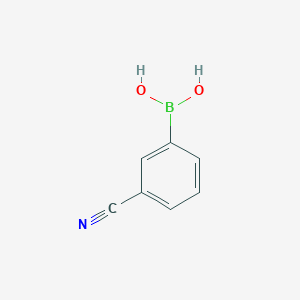

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

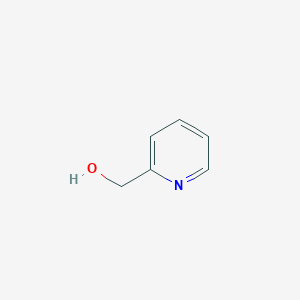

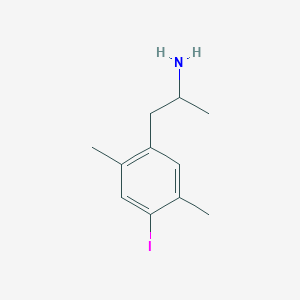

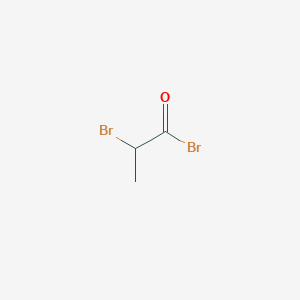

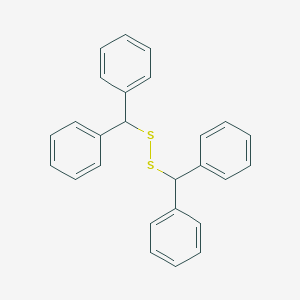

Feasible Synthetic Routes

Q1: What makes Geninthiocin a potential treatment option for Methicillin-resistant Staphylococcus aureus (MRSA)?

A1: Geninthiocin demonstrates potent activity against MRSA [, ]. While its exact mechanism of action remains under investigation, molecular docking and simulation studies suggest that Geninthiocin might target the enzyme Homogentisate 1,2-dioxygenase in MRSA []. Inhibiting this enzyme could disrupt the bacteria's metabolic pathways, ultimately leading to its demise.

Q2: What is the chemical structure of Geninthiocin and how has this been elucidated?

A2: Geninthiocin belongs to the thiopeptide class of antibiotics, characterized by macrocyclic structures containing thiazole and oxazole rings, along with unusual amino acids [, ]. The structure of Geninthiocin was originally determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) techniques [, ].

Q3: Have any structural analogs of Geninthiocin been discovered and what do they reveal about structure-activity relationships?

A3: Yes, several Geninthiocin analogs, including Val-Geninthiocin, Ala-Geninthiocin, and Geninthiocins B, C, D, E, and F have been isolated from various Streptomyces species [, , , , ]. These analogs often differ in their amino acid composition or side chain modifications. Comparing their antibacterial activities provides valuable insights into the structure-activity relationships of Geninthiocin, guiding future efforts to optimize its potency and spectrum of activity.

Q4: What experimental evidence supports the proposed interaction between Geninthiocin and its target protein in MRSA?

A4: A recent study employed a combination of Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Nano Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to identify potential target proteins of Geninthiocin in MRSA []. While this research highlights a protein with a molecular weight between 46 to 50 kDa as a potential target, further validation using techniques like X-ray crystallography or isothermal titration calorimetry is needed to confirm the direct interaction between Geninthiocin and Homogentisate 1,2-dioxygenase.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)